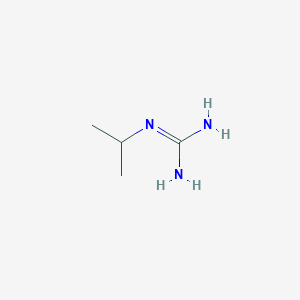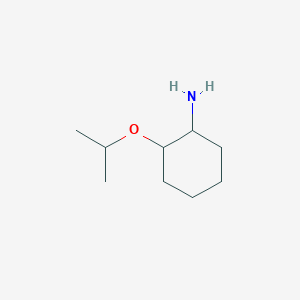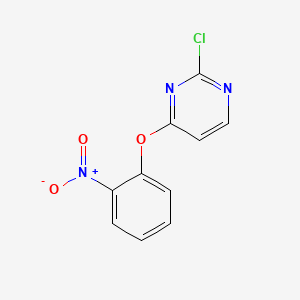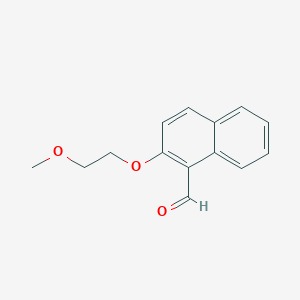
2-(2-Methoxyethoxy)-1-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Methoxyethoxy)ethanol”, also known under trade names Methyl carbitol, is an industrial solvent and is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid . Structurally it is an alcohol and an ether .
Synthesis Analysis
The synthesis of a degradable polyphosphazene by the replacement of chloro groups with 2-(2-methoxyethoxy) ethanol having controlled molecular weight has been reported . Another study reported the synthesis of spherical copper microparticles by reduction of Cu 2+ ions with benzyl alcohol in the presence of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid at 195°C .
Molecular Structure Analysis
The molecular formula of “2-Methoxyethyl (2-methoxyethoxy)acetate” is C8H16O5 .
Chemical Reactions Analysis
Sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH) is a complex hydride reductant with the formula NaAlH2(OCH2CH2OCH3)2. It is used predominantly as a reducing agent in organic synthesis .
Physical and Chemical Properties Analysis
“2-(2-Methoxyethoxy)ethanol” is a clear, colorless liquid with an ether-like odor . It is combustible and containers may explode when heated .
Safety and Hazards
Orientations Futures
The field of fluorescent chemosensors, which includes compounds like “2-(2-Methoxyethoxy)-1-naphthaldehyde”, has been in existence for about 150 years. Despite the progress made in this field, several problems and challenges still exist . The application of chemosensors in various established and emerging biotechnologies is very bright .
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-8-9-17-14-7-6-11-4-2-3-5-12(11)13(14)10-15/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKKEKWBYJQOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C2=CC=CC=C2C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
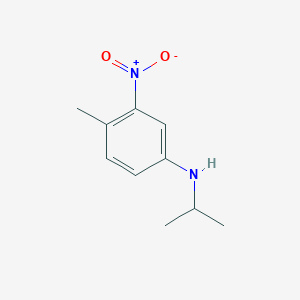
![(E)-3-[4-(dimethylamino)phenyl]prop-2-enamide](/img/structure/B7859724.png)



